Rocastine

Übersicht

Beschreibung

Rocastine is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic molecule that was first developed in 2012 by a team of researchers at the University of California, San Diego. Rocastine is a small molecule that is structurally similar to a class of compounds known as GABA analogs. In

Wirkmechanismus

The mechanism of action of Rocastine is not fully understood, but it is thought to involve the modulation of GABAergic signaling. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. Rocastine is structurally similar to GABA analogs, and it has been shown to enhance GABAergic signaling in various cell types. This enhancement of GABAergic signaling may underlie the therapeutic effects of Rocastine in various disease states.

Biochemical and Physiological Effects:

Rocastine has been shown to have a variety of biochemical and physiological effects. In cancer cells, Rocastine has been shown to induce cell cycle arrest and apoptosis. In neuronal cells, Rocastine has been shown to protect against oxidative stress and to enhance neuronal survival. In cardiovascular cells, Rocastine has been shown to induce vasodilation and to reduce blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Rocastine for lab experiments is its low molecular weight and ease of synthesis. This makes it a cost-effective compound to use in experiments. One limitation of Rocastine is its limited solubility in water, which may limit its use in certain experimental systems.

Zukünftige Richtungen

There are several future directions for research on Rocastine. One area of future research is to further elucidate the mechanism of action of Rocastine. Another area of future research is to investigate the therapeutic potential of Rocastine in other disease states, such as autoimmune disorders and metabolic diseases. Additionally, future research may focus on developing more soluble forms of Rocastine to expand its use in experimental systems.

Synthesemethoden

The synthesis of Rocastine involves a multi-step process that begins with the reaction of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base. This reaction results in the formation of a compound known as 3,4-dihydroxyphenyl-2-ethyl-2-oxoethyl ketone. The next step involves the reaction of this compound with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reduced with sodium borohydride to yield Rocastine.

Wissenschaftliche Forschungsanwendungen

Rocastine has been shown to have potential therapeutic applications in a variety of disease states, including cancer, neurological disorders, and cardiovascular disease. In cancer research, Rocastine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurological research, Rocastine has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In cardiovascular research, Rocastine has been shown to have vasodilatory effects and to reduce blood pressure in animal models.

Eigenschaften

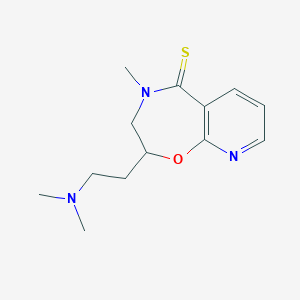

IUPAC Name |

2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPDPATYPQFYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874470 | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rocastine | |

CAS RN |

91833-49-7 | |

| Record name | Rocastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091833497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDO[3,2-F]-1,4-OXAZEPINE-5(2H)-THIONE, 2-[2-( | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROCASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3391H2J6G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)

![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)